艾蒙沙替尼
描述
Almonertinib, also known as HS-10296, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which is commonly associated with non-small cell lung cancer (NSCLC). This compound has shown significant efficacy in treating advanced EGFR mutation-positive NSCLC .
科学研究应用
作用机制
艾蒙替尼布通过选择性抑制 EGFR 的酪氨酸激酶活性发挥作用。它不可逆地结合到受体的 ATP 结合位点,阻止磷酸化和随后下游信号通路激活。 这种抑制导致细胞增殖抑制和携带 EGFR 突变的癌细胞凋亡的诱导 .
生化分析
Biochemical Properties
Almonertinib inhibits EGFR tyrosine kinase, specifically targeting EGFR-sensitizing and T790M resistance mutations . This interaction with the EGFR tyrosine kinase enzyme plays a crucial role in its biochemical reactions .
Cellular Effects
Almonertinib has shown significant inhibitory effects on PC9 brain and spinal cord metastases . It has been observed to have good penetration ability across the blood-brain barrier (BBB), making it effective against advanced NSCLC brain and spinal cord metastases .
Molecular Mechanism
The molecular mechanism of Almonertinib involves the inhibition of EGFR tyrosine kinase, which targets EGFR-sensitizing and T790M resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, Almonertinib has shown a linear metabolic trend . It has demonstrated good tolerability and safety profiles, along with preliminary antitumor activity .
Metabolic Pathways
The metabolic pathways of Almonertinib include demethylation, which gives rise to various metabolites . It’s also involved in oxidative dealkylation .
Transport and Distribution
Almonertinib has been found to penetrate the BBB effectively, suggesting it is well transported and distributed within the body . This ability to cross the BBB allows it to reach brain and spinal cord tumors, demonstrating its potential in treating CNS metastases .
准备方法
合成路线和反应条件
艾蒙替尼布的合成涉及多个步骤,从市售起始原料开始。关键步骤包括:
核心结构的形成: 合成从喹唑啉核的形成开始,这是 EGFR 抑制剂中常见的结构。
官能团的引入: 引入各种官能团以增强化合物的活性选择性
最终偶联反应: 最后一步涉及偶联反应以连接对化合物活性至关重要的侧链。
工业生产方法
艾蒙替尼布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件的优化: 优化温度、压力和溶剂选择等条件,以最大限度地提高产率和纯度。
催化剂的使用: 使用催化剂来提高关键反应的效率。
纯化过程: 采用先进的纯化技术,如结晶和色谱法,以确保最终产品符合药用标准。
化学反应分析
反应类型
艾蒙替尼布经历了几种类型的化学反应,包括:
氧化: 这种反应可以改变喹唑啉核上的官能团。
还原: 还原反应用于引入特定的官能团。
取代: 喹唑啉核上的卤素原子可以用其他基团取代以增强活性。
常见试剂和条件
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 硼氢化钠和氢化锂铝经常被使用。
取代试剂: 卤化试剂,如 N-溴代琥珀酰亚胺 (NBS),用于取代反应。
主要产物
这些反应形成的主要产物是中间体,它们被进一步加工以产生最终的活性药物成分艾蒙替尼布。
相似化合物的比较
类似化合物
奥希替尼布: 另一种第三代 EGFR TKI,以其针对 T790M 突变的疗效而闻名。
吉非替尼: 第一代 EGFR TKI,对初始 EGFR 突变有效,但对耐药突变不太有效。
厄洛替尼: 与吉非替尼类似,它是一种第一代 EGFR TKI,对耐药突变的疗效有限。
艾蒙替尼布的独特性
艾蒙替尼布因其对突变 EGFR 相对于野生型 EGFR 的高选择性而脱颖而出,减少了脱靶效应并改善了患者预后。 它还显示出良好的安全性,与其他 EGFR TKI 相比,副作用更少 .
属性
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEOECWDNSEFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations. | |
Record name | Almonertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1899921-05-1 | |
Record name | Aumolertinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almonertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AUMOLERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。